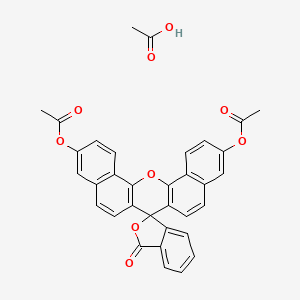
3,11-bis(Acetyloxy)carboxynaphthofluorescein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,11-bis(Acetyloxy)carboxynaphthofluorescein is a synthetic organic compound known for its fluorescent properties. It is a derivative of naphthofluorescein, which is widely used in various scientific fields due to its ability to emit light upon excitation. This compound is particularly valuable in fluorescence microscopy and other imaging techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-bis(Acetyloxy)carboxynaphthofluorescein typically involves the esterification of carboxynaphthofluorescein with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity. The general reaction scheme is as follows:
Starting Material: Carboxynaphthofluorescein
Reagent: Acetic anhydride
Catalyst: Sulfuric acid or another suitable acid catalyst
Conditions: Temperature around 50-60°C, reaction time of 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,11-bis(Acetyloxy)carboxynaphthofluorescein undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield carboxynaphthofluorescein.
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Substitution: Nucleophiles such as amines or thiols
Major Products
Hydrolysis: Carboxynaphthofluorescein
Oxidation: Various oxidized derivatives
Substitution: Substituted naphthofluorescein derivatives
Aplicaciones Científicas De Investigación
3,11-bis(Acetyloxy)carboxynaphthofluorescein is used in a wide range of scientific research applications:
Chemistry: As a fluorescent probe in various chemical reactions and processes.
Biology: In fluorescence microscopy to study cellular structures and functions.
Medicine: For imaging and diagnostic purposes, particularly in cancer research.
Industry: In the development of fluorescent dyes and markers for various applications.
Mecanismo De Acción
The mechanism of action of 3,11-bis(Acetyloxy)carboxynaphthofluorescein involves its ability to absorb light at a specific wavelength and emit light at a different wavelength. This property is due to the presence of conjugated double bonds in its structure, which allows for the excitation and subsequent emission of photons. The compound interacts with various molecular targets, including proteins and nucleic acids, making it useful in imaging and diagnostic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Carboxynaphthofluorescein
- Fluorescein
- Rhodamine B
- Naphthofluorescein
Uniqueness
3,11-bis(Acetyloxy)carboxynaphthofluorescein is unique due to its specific ester groups, which enhance its solubility and stability compared to other similar compounds. This makes it particularly valuable in applications requiring high sensitivity and precision.
Propiedades
Fórmula molecular |
C34H24O9 |
|---|---|
Peso molecular |
576.5 g/mol |
Nombre IUPAC |
acetic acid;(19'-acetyloxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-7'-yl) acetate |
InChI |
InChI=1S/C32H20O7.C2H4O2/c1-17(33)36-21-9-11-23-19(15-21)7-13-27-29(23)38-30-24-12-10-22(37-18(2)34)16-20(24)8-14-28(30)32(27)26-6-4-3-5-25(26)31(35)39-32;1-2(3)4/h3-16H,1-2H3;1H3,(H,3,4) |
Clave InChI |
CVKAPCFYRSMZCU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)OC1=CC2=C(C=C1)C3=C(C=C2)C4(C5=C(O3)C6=C(C=C5)C=C(C=C6)OC(=O)C)C7=CC=CC=C7C(=O)O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


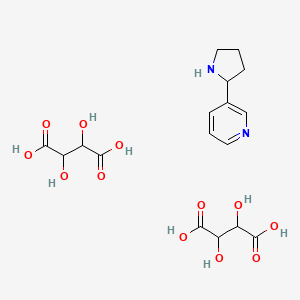
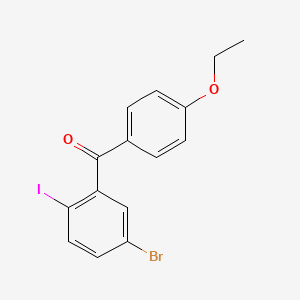
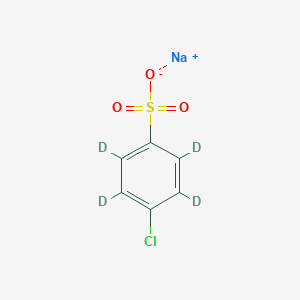
![2-[Carbonochloridoyl(methyl)amino]acetic acid](/img/structure/B13861427.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[nitroso(trideuteriomethyl)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13861434.png)
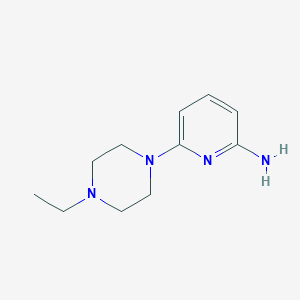
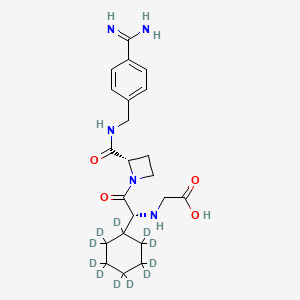
![N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13861443.png)

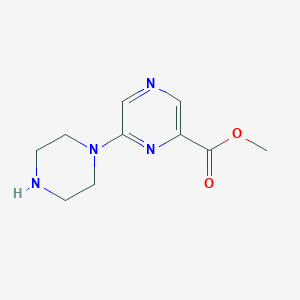
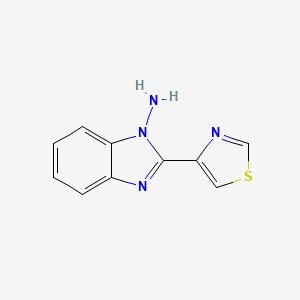
![tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13861455.png)
![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)
